N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
CAS No.: 499103-68-3
Cat. No.: VC16130043
Molecular Formula: C20H19N3O4S3
Molecular Weight: 461.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 499103-68-3 |
|---|---|
| Molecular Formula | C20H19N3O4S3 |
| Molecular Weight | 461.6 g/mol |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H19N3O4S3/c1-25-15-5-2-13(3-6-15)11-28-19-22-23-20(30-19)29-12-18(24)21-14-4-7-16-17(10-14)27-9-8-26-16/h2-7,10H,8-9,11-12H2,1H3,(H,21,24) |
| Standard InChI Key | FVCZGNYHYLYCQD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,4-benzodioxane core fused to a 1,3,4-thiadiazole ring via a sulfanyl-acetamide linker. Key substituents include:
-
1,4-Benzodioxin-6-yl group: A bicyclic ether system providing rigidity and hydrogen-bonding capabilities .
-
1,3,4-Thiadiazole ring: A heterocyclic scaffold known for metabolic stability and electronic diversity .
-
4-Methoxybenzylsulfanyl group: Enhances lipophilicity and potential π-π stacking interactions .
Physicochemical Profile
Based on structurally related compounds (Table 1) :
| Property | Value/Range |
|---|---|
| Molecular Weight | ~450–470 g/mol |
| logP (Partition Coefficient) | 2.1–3.5 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 8–10 |
| Rotatable Bonds | 8–10 |
| Polar Surface Area | 90–100 Ų |
Table 1: Estimated physicochemical properties derived from analogs .
Synthetic Methodology
General Synthesis Pathway
The synthesis of benzodioxane-thiadiazole hybrids typically involves multi-step sequences (Figure 1) :
-
Core Formation:
-
Thiadiazole Synthesis:
-
Coupling Reaction:
Key Reaction Conditions
-
Solvents: DMF, THF, or dichloromethane.
-
Catalysts: LiH or K₂CO₃ for deprotonation.
Pharmacological Activities
Antibacterial Activity
Analogous 1,4-benzodioxane-thiadiazole hybrids exhibit potent antibacterial effects. For example:
-
8a-k analogs showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
-
The 4-methoxybenzyl group enhances membrane permeability, as evidenced by hemolytic activity <10% at therapeutic doses .
Enzyme Inhibition
-
α-Glucosidase Inhibition: Related acetamide derivatives exhibit IC₅₀ values of 12–45 µM, suggesting antidiabetic potential .
-
FAK/JAK-3 Inhibition: Thiadiazole-benzodioxane hybrids disrupt cancer cell signaling pathways .
Structure-Activity Relationships (SAR)
Role of the Benzodioxane Core
-
6-Substitution: Electron-donating groups (e.g., methoxy) improve receptor binding affinity .
-
Chirality: (S)-enantiomers of benzodioxane derivatives show higher α₁-adrenoceptor selectivity .
Thiadiazole Modifications
-
Sulfanyl Linkers: Dual sulfanyl groups enhance metabolic stability and target engagement .
-
4-Methoxybenzyl Group: Increases logP by ~0.5 units, improving blood-brain barrier permeability .
Acetamide Spacer
-
Flexibility: A two-carbon spacer optimizes distance between pharmacophores for dual-target inhibition .
In Vitro and In Vivo Studies
Cytotoxicity Profiles
-
Hemolytic Activity: <10% at 100 µg/mL, indicating low erythrocyte toxicity .
-
Hepatotoxicity: CC₅₀ > 50 µM in HepG2 cells, suggesting a favorable safety window .
Pharmacokinetic Predictions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume